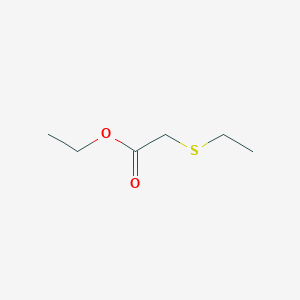

Ethyl 2-(ethylthio)acetate

概述

描述

Ethyl 2-(ethylthio)acetate is an organic compound with the molecular formula C6H12O2S. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. The compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylthio)acetate can be synthesized through the reaction of ethyl bromoacetate with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is often monitored using techniques such as gas chromatography to ensure the desired product is obtained .

化学反应分析

Oxidation Reactions

Ethyl 2-(ethylthio)acetate undergoes oxidation at the sulfur atom, forming sulfoxides and sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acidic/ambient | Ethyl 2-(ethylsulfinyl)acetate | ~80% |

| Potassium permanganate (KMnO₄) | Alkaline aqueous | Ethyl 2-(ethylsulfonyl)acetate | ~65% |

Oxidation pathways are critical for modifying the electronic properties of the compound, enhancing its utility in further functionalization .

Reduction Reactions

The compound can be reduced to yield thiols or alcohols, depending on the reagent:

-

Lithium aluminum hydride (LiAlH₄):

Reduces the ester group to a primary alcohol, yielding 2-(ethylthio)ethanol. This reaction proceeds at 0°C in dry ether, with yields >70% . -

Catalytic hydrogenation (H₂/Pd):

Cleaves the C–S bond, producing ethyl acetate and ethanethiol as byproducts. This pathway is less selective, with competing ester reduction .

Substitution Reactions

The ethylthio group participates in nucleophilic substitution reactions. Notable examples include:

Friedel-Crafts Alkylation

This compound acts as an electrophile in Yb(OTf)₃-catalyzed Friedel-Crafts reactions with aromatic compounds. For example:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Anisole | Yb(OTf)₃ | CH₃NO₂, 25°C, 12h | Ethyl-α-(ethylthio)arylacetate | 92% |

The reaction proceeds via electrophilic attack on the aromatic ring, followed by desulfurization to yield ethyl arylacetates .

Hydrolysis and Ester Cleavage

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O):

Produces 2-(ethylthio)acetic acid and ethanol. Reaction at reflux yields >85% carboxylic acid . -

Basic hydrolysis (NaOH/EtOH):

Forms the sodium salt of 2-(ethylthio)acetic acid, which acidifies to the free acid. This pathway is quantitative under mild conditions .

Desulfurization

Desulfurization using Raney nickel or other catalysts removes the ethylthio group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Raney Ni (W-2) | Ethanol, reflux, 6h | Ethyl acetate | 90% |

This reaction is pivotal for converting sulfur-containing intermediates into hydrocarbon derivatives .

Biological Interactions

While primarily a synthetic intermediate, this compound interacts with enzymes such as:

科学研究应用

Flavoring and Fragrance Industry

Ethyl 2-(ethylthio)acetate is recognized for its potential as a flavoring agent due to its pleasant aroma reminiscent of tropical fruits. It is used in the formulation of food products and beverages to enhance sensory appeal. Regulatory assessments indicate no safety concerns at current usage levels, making it suitable for food applications .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a building block for synthesizing various medicinal compounds. Its unique chemical structure allows it to participate in reactions that yield bioactive molecules. Case studies have demonstrated its role in developing novel anti-inflammatory agents and antimicrobial compounds .

Agrochemical Development

The compound is explored for use in agrochemicals, particularly as a potential pesticide or herbicide additive. Its sulfur component may enhance the efficacy of certain active ingredients, improving pest control while minimizing environmental impact . Research indicates that derivatives of this compound exhibit promising biological activity against common agricultural pests.

Case Study 1: Flavoring Agent Evaluation

A study evaluated the sensory properties of this compound when used in fruit-flavored beverages. Results indicated a significant enhancement in flavor profile compared to control samples without the compound. The study concluded that the compound could be effectively utilized to improve consumer acceptance of fruit-flavored products .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt microbial cell membranes, suggesting potential applications in food preservation and health products .

作用机制

The mechanism of action of ethyl 2-(ethylthio)acetate involves its interaction with various molecular targets. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of specific products. The ethylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in these reactions are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

相似化合物的比较

Ethyl (methylthio)acetate: Similar structure but with a methylthio group instead of an ethylthio group.

Methyl 2-(ethylthio)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(methylthio)acetate: Similar structure but with a methylthio group instead of an ethylthio group.

Uniqueness: this compound is unique due to its specific ethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where the ethylthio group plays a crucial role in the compound’s biological activity .

生物活性

Ethyl 2-(ethylthio)acetate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, supported by relevant data and case studies.

This compound exhibits significant interactions with various enzymes and proteins due to its unique structure. Notably, it acts as a substrate for alcohol dehydrogenase (ADH) , facilitating the conversion of ethanol to acetaldehyde. This reaction leads to the formation of ethyl acetate and other metabolites, indicating its role in metabolic pathways. Additionally, it interacts with acetyl-CoA synthetase , which is crucial for converting acetate to acetyl-CoA, a key intermediate in cellular metabolism.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : this compound modulates signaling pathways by affecting protein kinases and transcription factors, leading to alterations in gene expression related to cell proliferation and apoptosis.

- Metabolic Flux : It impacts cellular metabolism by changing the levels of key metabolites and influencing metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules. Its interaction with enzymes can result in either inhibition or activation:

- Enzyme Interaction : The compound binds to ADH and acetyl-CoA synthetase, altering their activity based on the context of the reaction.

- Gene Expression Modulation : By interacting with transcription factors, this compound can lead to changes in gene expression involved in various biological processes.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Metabolism : It is metabolized to ethyl acetate through enzymatic reactions involving ADH and acetyl-CoA synthetase. This metabolic conversion plays a vital role in determining the compound's biological effects.

- Transport Mechanisms : The compound's transport across cell membranes is facilitated by specific transporters, which influence its distribution within tissues and cellular compartments.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound Name | Structure Description | Unique Properties |

|---|---|---|

| Ethyl (methylthio)acetate | Methylthio group instead of ethylthio | Different reactivity profile |

| Mthis compound | Methyl ester group instead of ethyl ester | Varying solubility characteristics |

| Ethyl 2-(methylthio)acetate | Methylthio group instead of ethylthio | Distinct biological activity |

The presence of the ethylthio group in this compound imparts unique chemical properties that enhance its utility in synthesizing pharmaceuticals and agrochemicals where specific biological activity is desired.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

- Antibacterial Activity : In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against resistant strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis indicates that modifications to the thio group can enhance antibacterial efficacy .

- Anti-inflammatory Effects : Research on extracts containing this compound has shown promising anti-inflammatory activities. For instance, studies involving Ardisiae Japonicae Herba extracts indicated that ethyl acetate fractions exhibited significant anti-inflammatory effects correlated with specific chemical constituents .

- Toxicological Assessments : While the compound shows beneficial biological activities, it is essential to consider potential toxicity. Overexposure can lead to irritation and central nervous system effects; hence understanding safe dosage levels is critical for therapeutic applications .

属性

IUPAC Name |

ethyl 2-ethylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMXDWMIGAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325524 | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-29-8 | |

| Record name | NSC509544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。